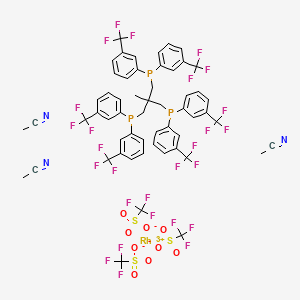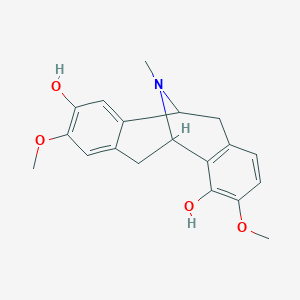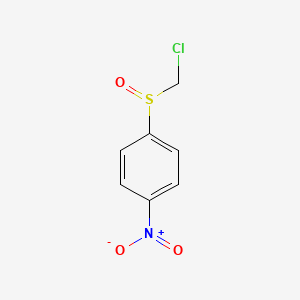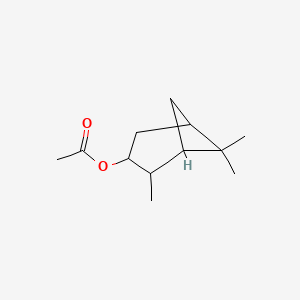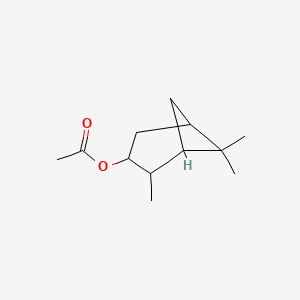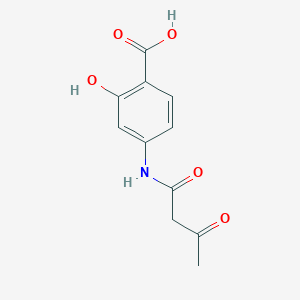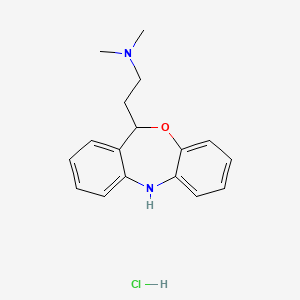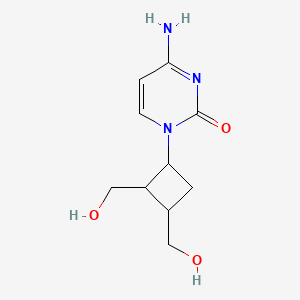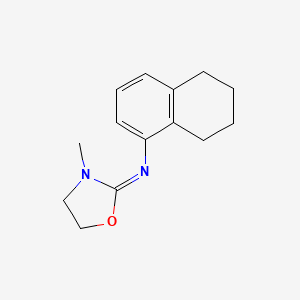
Oxazolidine, 3-methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolidine, 3-methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)- is a heterocyclic compound that features an oxazolidine ring fused with a naphthyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidines typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. For the specific compound 3-methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)-oxazolidine, the synthesis can be achieved through a multicomponent reaction involving 1,2-amino alcohols and naphthyl aldehydes under mild conditions . The reaction is usually carried out in the presence of a catalyst such as a transition metal or an acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of oxazolidines often employs continuous flow synthesis techniques to enhance efficiency and yield. For instance, the use of Deoxo-Fluor® reagent in a flow reactor has been shown to effectively convert β-hydroxy amides to oxazolidines with high purity and yield . This method is advantageous as it minimizes the formation of by-products and allows for easy scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolidine, 3-methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyl group can be replaced with other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazoles are the major products formed from the oxidation of oxazolidines.
Reduction: The reduction of oxazolidines can yield various amines and alcohols.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oxazolidine, 3-methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of oxazolidine, 3-methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinones: These compounds share a similar oxazolidine ring structure but differ in their substituents and biological activities.
Spirooxazolidines: These compounds have a spirocyclic structure and exhibit different chemical reactivity and applications.
Uniqueness
Oxazolidine, 3-methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)- is unique due to its fused naphthyl group, which imparts specific steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
102280-50-2 |
|---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
3-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C14H18N2O/c1-16-9-10-17-14(16)15-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8H,2-3,5,7,9-10H2,1H3 |
InChI-Schlüssel |
NOIFEHOUBIZZTP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOC1=NC2=CC=CC3=C2CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



